4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
CAS No.:
Cat. No.: VC14803376
Molecular Formula: C17H19N3O5
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O5 |
|---|---|
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 4-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C17H19N3O5/c1-25-13-6-4-12(5-7-13)14-8-9-16(22)20(19-14)11-15(21)18-10-2-3-17(23)24/h4-9H,2-3,10-11H2,1H3,(H,18,21)(H,23,24) |
| Standard InChI Key | IIOBAIZZYWGFCW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O |
Introduction
Chemical Formula and Molecular Weight
While the exact molecular formula and weight of 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid are not specified, we can estimate them based on similar compounds. For example, N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a molecular weight of 365.4 g/mol . The addition of a butanoic acid moiety would increase the molecular weight significantly.
Synonyms and Identifiers
No specific synonyms or identifiers (e.g., CAS numbers) are available for this compound in the provided sources.
Potential Applications
Compounds with similar structures, such as pyridazine derivatives, have been explored for their biological activities, including potential roles in pharmaceuticals and as catalysts in chemical reactions . The presence of a butanoic acid chain could enhance solubility and interaction with biological systems.
Research Findings
While specific research findings on 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid are not available, related compounds have shown promise in various fields:
-
Biological Activity: Pyridazine derivatives have been studied for their potential as inhibitors or modulators in biological systems .
-
Chemical Synthesis: The synthesis of similar compounds often involves condensation reactions or coupling reactions, which could be applicable here .
Data Tables
Given the lack of specific data on 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid, we can create a hypothetical table based on related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume